molecular formula C14H9BrOS B008402 2-(Bromomethyl)-9H-thioxanthen-9-one CAS No. 23117-71-7

2-(Bromomethyl)-9H-thioxanthen-9-one

Cat. No.: B008402
CAS No.: 23117-71-7
M. Wt: 305.19 g/mol
InChI Key: UHMPEFGBZXKWTQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-9H-thioxanthen-9-one is an organic compound that belongs to the thioxanthene family Thioxanthenes are heterocyclic compounds containing a sulfur atom in the central ring structure This compound is characterized by the presence of a bromomethyl group attached to the thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-9H-thioxanthen-9-one typically involves the bromination of 9H-thioxanthen-9-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds as follows:

  • Dissolve 9H-thioxanthen-9-one in an appropriate solvent.
  • Add bromine or N-bromosuccinimide to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-9H-thioxanthen-9-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thioxanthene ring can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thioxanthenes with various functional groups.

    Oxidation: Formation of thioxanthene sulfoxides or sulfones.

    Reduction: Formation of thioxanthene alcohols.

Scientific Research Applications

2-(Bromomethyl)-9H-thioxanthen-9-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of organic semiconductors and photoconductive materials.

    Medicinal Chemistry:

    Biological Studies: Used as a probe to study the interactions of thioxanthene derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-9H-thioxanthen-9-one involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    9H-Thioxanthen-9-one: The parent compound without the bromomethyl group.

    2-(Chloromethyl)-9H-thioxanthen-9-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

    2-(Methylthio)-9H-thioxanthen-9-one: Contains a methylthio group instead of a bromomethyl group.

Uniqueness

2-(Bromomethyl)-9H-thioxanthen-9-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS/c15-8-9-5-6-13-11(7-9)14(16)10-3-1-2-4-12(10)17-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMPEFGBZXKWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177685
Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23117-71-7
Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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URL https://commonchemistry.cas.org/detail?cas_rn=23117-71-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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Record name 2-(bromomethyl)-9H-thioxanthen-9-one
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Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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